Chlorogenin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1R,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S,18S,19S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16,19-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O4/c1-15-5-10-27(30-14-15)16(2)24-23(31-27)13-20-18-12-22(29)21-11-17(28)6-8-25(21,3)19(18)7-9-26(20,24)4/h15-24,28-29H,5-14H2,1-4H3/t15-,16+,17+,18-,19+,20+,21-,22+,23+,24+,25-,26+,27-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZNPHSFXILSZTM-JUGSJECZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC(C6C5(CCC(C6)O)C)O)C)C)OC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4C[C@@H]([C@@H]6[C@@]5(CC[C@@H](C6)O)C)O)C)C)OC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30903919 | |
| Record name | Chlorogenin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30903919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
562-34-5 | |
| Record name | Chlorogenin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000562345 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chlorogenin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30903919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CHLOROGENIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K8Z178V1DG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Chemical Profile of Chlorogenin
Chemical Structure and Stereochemistry
Chlorogenin is chemically defined as (25R)-5α-Spirostane-3β,6α-diol . massbank.eu Its structure consists of a rigid steroid nucleus (rings A, B, C, and D) and a spiroketal moiety (rings E and F). The stereochemistry is precisely defined, with a (25R) configuration determining the orientation of the methyl group on ring F. ebi.ac.uk The hydroxyl groups are located at the 3β and 6α positions on the steroid framework.
Interactive Table of this compound's Structural Details Press the buttons to view different structural information.
Molecular Formula
C₂₇H₄₄O₄ mdpi.comMolecular Weight
432.64 g/mol mdpi.comSystematic Name
(25R)-5α-Spirostane-3β,6α-diol massbank.euStereocenters
The molecule possesses 13 defined stereocenters, contributing to its complex three-dimensional structure.Physical Properties
This compound presents as a white to off-white solid crystalline substance. Its defined melting point and optical activity are key identifiers in its characterization.
| Property | Value |
| Melting Point | 273-276 °C |
| Appearance | White to off-white solid |
| Optical Activity [α]D | -52° (in chloroform (B151607) or isopropanol) |
| Boiling Point (Predicted) | 550.5 ± 50.0 °C |
| Density (Predicted) | 1.16 ± 0.1 g/cm³ |
Chemical Properties
The chemical reactivity of this compound is primarily dictated by its functional groups: two secondary hydroxyl groups and the spiroketal system. The hydroxyl groups at C-3 and C-6 can undergo typical alcohol reactions, such as esterification and oxidation. These sites are also the points of attachment for sugar moieties in its naturally occurring glycoside forms (saponins). The spiroketal is relatively stable but can be cleaved under strong acidic conditions.
Biosynthetic Pathways of Chlorogenin
Steroid Saponin (B1150181) Biosynthesis
The formation of chlorogenin is fundamentally rooted in the broader pathway of steroid saponin biosynthesis. This intricate process can be broadly divided into three main stages nih.govresearchgate.netmdpi.com:
Upstream Precursor Synthesis : The journey begins with the synthesis of the five-carbon building blocks, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP). Plants utilize two primary pathways for this: the mevalonate (B85504) (MVA) pathway in the cytosol and the methylerythritol 4-phosphate (MEP) pathway in the plastids researchgate.netresearchgate.net.
Carbon Skeleton Formation : IPP and DMAPP are condensed to form farnesyl diphosphate (FPP). Two molecules of FPP are then joined head-to-head by the enzyme squalene (B77637) synthase to produce the 30-carbon linear molecule, squalene researchgate.netlibretexts.orgpressbooks.pub.
Cyclization and Modification : Squalene undergoes epoxidation to form 2,3-oxidosqualene (B107256), a critical branching point nih.govresearchgate.net. This intermediate is then cyclized by specific enzymes called oxidosqualene cyclases (OSCs) to form the foundational cyclic skeletons of triterpenoids and steroids researchgate.netnih.gov. For steroidal saponins (B1172615), the cyclization typically produces cycloartenol (B190886), which is then converted into cholesterol nih.govmdpi.com. Subsequent modifications of the cholesterol skeleton through a series of oxidation, hydroxylation, and glycosylation reactions lead to the vast diversity of steroidal saponins observed in nature nih.govresearchgate.net.
Squalene as a Precursor in this compound Biosynthesis
Squalene is the universal precursor for the biosynthesis of all steroids and triterpenoids, including this compound. libretexts.orgpressbooks.pubbenthamdirect.com. Its formation from two units of farnesyl diphosphate is a pivotal, rate-regulating step researchgate.net. Following its synthesis, squalene is oxidized by squalene epoxidase to yield 2,3-oxidosqualene nih.govlibretexts.org.
The cyclization of 2,3-oxidosqualene is the first committed step that directs the pathway toward either triterpenoids or steroids nih.gov. In the biosynthesis of steroidal sapogenins like this compound, the enzyme cycloartenol synthase (CAS) catalyzes the cyclization of 2,3-oxidosqualene to form cycloartenol, the precursor to plant sterols mdpi.com. Through a series of enzymatic reactions, cycloartenol is converted to cholesterol. This cholesterol molecule then serves as the direct backbone that is further modified by other enzymes to ultimately form the this compound structure nih.gov.
| Intermediate | Key Enzyme(s) | Description of Step |
|---|---|---|
| Squalene | Squalene synthase (SQS) | Reductive dimerization of two farnesyl diphosphate molecules to form the 30-carbon linear triterpene. researchgate.netlibretexts.org |
| 2,3-Oxidosqualene | Squalene epoxidase (SQE) | Epoxidation of a terminal double bond on squalene, creating a crucial intermediate for cyclization. nih.govlibretexts.org |
| Cycloartenol | Cycloartenol synthase (CAS) | Cyclization of 2,3-oxidosqualene to form the first cyclic sterol precursor in plants. mdpi.com |
| Cholesterol | Multiple enzymes (e.g., SMT, SMO, CYP51) | A series of modifications including demethylations and isomerizations converts cycloartenol into cholesterol. nih.govmdpi.com |
| Steroidal Sapogenins (e.g., this compound) | Cytochrome P450s, Glucosyltransferases | Hydroxylation, oxidation, and other modifications of the cholesterol side chain to form the final sapogenin structure. nih.govresearchgate.net |
Biogenetic Relationships with Other Steroidal Sapogenins (e.g., Magogenin, Cacogenin)
The structural diversity of steroidal sapogenins arises from specific enzymatic modifications of a common precursor. This compound is part of a biogenetic network and is closely related to other sapogenins, such as magogenin and cacogenin. These relationships are defined by specific hydroxylation patterns on the steroid skeleton. Research indicates that these compounds can be interconverted through specific oxidative reactions, suggesting they share a close biosynthetic origin. For instance, the conversion of magogenin or cacogenin into this compound would involve specific hydroxylation or dehydroxylation steps, likely catalyzed by cytochrome P450 monooxygenases that introduce or remove oxygen functional groups at precise locations on the steroid backbone.
Enzymatic Steps and Genetic Regulation in this compound Formation
The final steps in the biosynthesis of this compound from the cholesterol precursor involve a series of precise enzymatic modifications. These tailoring reactions are critical for generating the final structure and are tightly regulated at the genetic level.
Enzymatic Steps: The transformation of the cholesterol skeleton into various sapogenins is primarily carried out by two key enzyme families:
Cytochrome P450 Monooxygenases (CYP450s): This large and diverse family of enzymes is responsible for catalyzing a wide range of oxidative reactions, including hydroxylation, which is crucial for forming sapogenins. oup.comnih.govmdpi.com. Specific CYP450s introduce hydroxyl groups at defined positions on the steroid ring system and side chain (such as C-16, C-22, and C-26) to produce the characteristic functional groups of different sapogenins researchgate.netnih.govuni.lu. For example, members of the CYP72A, CYP90, and CYP716A subfamilies have been implicated in sapogenin biosynthesis. nih.gov.
UDP-dependent Glycosyltransferases (UGTs): While this compound itself is an aglycone (the non-sugar part), it is often found in plants as a glycoside (a saponin). UGTs are the enzymes that attach sugar moieties to the sapogenin backbone nih.govmdpi.com. These glycosylation steps are the final stage in saponin biosynthesis and significantly impact the compound's biological activity and solubility mdpi.com.
Genetic Regulation: The biosynthesis of steroidal saponins is a complex process that is regulated at the transcriptional level by various signaling molecules and proteins nih.gov.
Transcription Factors (TFs): The expression of biosynthetic genes, including those for CYP450s and other key enzymes, is controlled by transcription factors. Several TF families, such as APETALA2/Ethylene Response Factor (AP2/ERF), basic Helix-Loop-Helix (bHLH), and WRKY, have been identified as regulators of terpenoid and saponin biosynthetic pathways nih.govmdpi.comresearchgate.netmdpi.com. These TFs can be activated by developmental cues or in response to environmental stimuli.
Hormonal Regulation: Phytohormones, particularly jasmonates like methyl jasmonate (MeJA), are potent inducers of secondary metabolite production, including saponins nih.govresearchgate.netmdpi.com. Jasmonate signaling can trigger a cascade that leads to the activation of specific TFs, which in turn upregulate the expression of the necessary biosynthetic genes nih.govnih.gov. This regulatory network allows the plant to produce these compounds when needed, for example, as a defense against pathogens or herbivores.
| Family | Role | Examples/Subfamilies |
|---|---|---|
| Oxidosqualene Cyclases (OSCs) | Catalyze the cyclization of 2,3-oxidosqualene to form the basic carbon skeleton. | Cycloartenol Synthase (CAS) mdpi.com |
| Cytochrome P450s (CYP450s) | Perform oxidative modifications (e.g., hydroxylation) on the steroid backbone. | CYP72A, CYP90G, CYP94D, CYP716A nih.govnih.gov |
| AP2/ERF Transcription Factors | Positively regulate upstream genes in the pathway. | GAME9 nih.gov |
| bHLH Transcription Factors | Regulate genes in the triterpene saponin pathway, often in response to jasmonates. | TSAR1, TSAR2 nih.govresearchgate.net |
| WRKY Transcription Factors | Involved in the regulation of various secondary metabolite pathways. | PgWRKY4X in Panax ginseng researchgate.net |
Spectroscopic Data of Chlorogenin
¹H and ¹³C NMR Spectroscopy
NMR spectroscopy is the most powerful tool for determining the detailed structure and stereochemistry of this compound. ¹H NMR provides information about the chemical environment of each proton, while ¹³C NMR identifies all the unique carbon atoms in the molecule. The chemical shifts of specific protons, particularly those in ring F (H-26a, H-26b, and H-27), are critical for confirming the (25R) stereochemistry, a defining feature of this compound. researchgate.netebi.ac.uk
Interactive Table of Representative NMR Data for (25R)-5α-Spirostanes Note: Specific peak assignments for this compound are not fully available. The data below are characteristic for the (25R)-5α-spirostane skeleton.
¹H NMR Characteristic Shifts
| Proton | Representative Chemical Shift (δ ppm) | Multiplicity |
| H₃-18 | ~0.77 | s |
| H₃-19 | ~0.91 | s |
| H₃-21 | ~0.97 | d |
| H₃-27 | ~0.79 | d |
| H-16 | ~4.41 | m |
| H-26a / H-26b | ~3.34 / ~3.47 | m |
¹³C NMR Characteristic Shifts
| Carbon | Representative Chemical Shift (δ ppm) |
| C-3 | ~70-78 (if hydroxylated) |
| C-5 | ~40-50 |
| C-6 | ~70-80 (if hydroxylated) |
| C-16 | ~80-82 |
| C-18 | ~16-17 |
| C-19 | ~12-24 |
| C-21 | ~14-15 |
| C-22 (Spiroketal) | ~109-110 |
| C-27 | ~16-18 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in this compound. The spectrum shows characteristic absorption bands corresponding to the vibrations of its bonds.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3550 - 3200 (broad) | O-H stretching | Hydroxyl (-OH) groups |
| 2950 - 2850 | C-H stretching | Alkyl (sp³ C-H) groups |
| ~1723 | C=O stretching | Carbonyl (ketone) - if oxidized |
| ~1060 | C-O stretching | Alcohols and the spiroketal ether linkages |
| 980, 920, 902, 865 | Characteristic bands | Spiroketal system |
Mass Spectrometry (MS)
Mass spectrometry provides information on the molecular weight and elemental composition of this compound. The molecular ion peak ([M]⁺) in the mass spectrum corresponds to the mass of the intact molecule. Fragmentation patterns, which result from the breakdown of the molecular ion, can offer additional structural clues about the steroid and spiroketal framework.
| Ion Type | m/z Value | Interpretation |
| Molecular Ion [M]⁺ | 432.32 | Corresponds to the molecular weight of C₂₇H₄₄O₄ |
| [M+H]⁺ | 433.33 | Protonated molecule, often seen in ESI or FAB-MS |
| Fragment Ions | Various | Result from cleavage of the steroid rings or the spiroketal side chain |
Chemical Synthesis and Derivatization of Chlorogenin Analogues
Total Synthesis Approaches to Chlorogenin
While the total synthesis of many complex steroidal natural products has been achieved, a specific and detailed multi-step total synthesis of the this compound aglycone from simple starting materials is not extensively documented in readily available scientific literature. The synthesis of such a complex, oxygenated spirostanol (B12661974) would likely draw upon established strategies in steroid synthesis.
General approaches to constructing the steroidal nucleus often involve:
Annulation Strategies: Building the fused ring system (A, B, C, and D rings) in a sequential manner. This could involve classic reactions like the Robinson annulation for forming six-membered rings.
Cycloaddition Reactions: Employing reactions such as the Diels-Alder reaction to form key carbocyclic rings with high stereocontrol.
Biomimetic Approaches: Mimicking the biosynthetic pathway of steroids, often involving polyene cyclizations initiated by an acid catalyst to form the tetracyclic core in a single, stereochemically complex step.
The synthesis of this compound would present specific challenges, including the stereoselective installation of hydroxyl groups at the C-3β and C-6α positions and the construction of the characteristic spiroketal side chain (E and F rings). The formation of the spiroketal is a critical step, often achieved late in the synthesis by the cyclization of a precursor with an open side chain. Given the complexity, any total synthesis would require a lengthy and carefully planned sequence of reactions with meticulous control over stereochemistry at multiple chiral centers.
Glycosylation Strategies for this compound Saponins (B1172615)
The sugar portion of steroidal saponins is often critical to their biological activity. Consequently, significant research has been dedicated to developing efficient methods for glycosylating the this compound aglycone, particularly with the biologically important chacotriose moiety. rsc.orgnih.gov
The synthesis of this compound-3-O-β-chacotrioside is a key objective for creating analogues of naturally occurring saponins like dioscin. The chacotriose is a branched trisaccharide, α-L-rhamnopyranosyl-(1→2)-[α-L-rhamnopyranosyl-(1→4)]-β-D-glucopyranose. rsc.org Its construction and subsequent attachment to the C-3 hydroxyl group of this compound require precise chemical strategies. The synthesis typically involves the stepwise assembly of the trisaccharide, followed by its activation as a glycosyl donor (e.g., as a trichloroacetimidate (B1259523) or thioglycoside) and reaction with a protected this compound acceptor. The stereochemical outcome of the glycosidic linkages is a critical challenge, particularly for the 1,2-cis linkage of the rhamnose units.
The synthesis of complex oligosaccharides like chacotriose and their attachment to this compound would be nearly impossible without the use of an orthogonal protecting group strategy. rsc.orgnih.gov This approach involves using different types of protecting groups for the various hydroxyl functions on the sugar units, where each type can be removed under specific reaction conditions without affecting the others. rsc.org This allows for the selective deprotection of a single hydroxyl group to act as a glycosyl acceptor, enabling the regioselective formation of the next glycosidic bond.
A typical orthogonal strategy for chacotriose synthesis might involve:
Acyl groups (e.g., acetyl, benzoyl): Removable under basic conditions (e.g., sodium methoxide).
Benzyl ethers (Bn): Removed by catalytic hydrogenolysis.
Silyl ethers (e.g., TBDMS, TES): Cleaved by fluoride (B91410) ion sources (e.g., TBAF).
By carefully planning the placement of these groups, chemists can control the sequence of glycosylation reactions to build the branched chacotriose structure efficiently. rsc.orgnih.gov
To systematically investigate the structure-activity relationships of the glycan part of this compound saponins, combinatorial approaches have been developed. rsc.orgnih.gov These methods aim to create libraries of related compounds by systematically varying the sugar components. Using an orthogonal protecting group strategy, researchers can create a common intermediate with multiple orthogonally protected hydroxyl groups. rsc.org Selective deprotection of one position allows for glycosylation with a specific sugar donor. This process can be repeated at different positions to generate a diverse set of glycan analogues attached to the this compound core. For instance, a library of this compound glycosides was synthesized to explore variants at the 2' and 4' positions of the central glucose unit of chacotriose. rsc.orgnih.gov
Structural Modifications of the this compound Aglycone
In addition to modifying the glycan portion, altering the structure of the this compound aglycone itself is a key strategy for developing novel analogues.
The C-6α hydroxyl group of this compound provides a handle for further derivatization. Researchers have synthesized a series of this compound 6α-O-acyl derivatives to study how these modifications affect biological activity. This is typically achieved by reacting this compound-3-O-β-chacotrioside with an appropriate acylating agent, such as an acid chloride or anhydride, to form an ester linkage at the C-6α position. The synthesis of various 6α-O-acyl derivatives has been reported, allowing for the introduction of different alkyl or aryl groups. These studies have shown that the introduction of an acyloxy group at the C-6 position can significantly influence the molecule's cytotoxic properties.
Stereochemical Transformations
The stereochemistry of this compound, with its multiple chiral centers, plays a crucial role in its biological function. Altering the spatial arrangement of substituents through stereochemical transformations can lead to the generation of novel analogues with potentially different or improved activities.
One of the key stereochemical transformations explored in molecules with structures similar to this compound is epimerization, particularly at the C-22 position of the spirostanol skeleton. The Mitsunobu reaction is a notable method that facilitates the inversion of stereochemistry at a chiral center. organic-chemistry.orgnih.gov This reaction involves the use of triphenylphosphine (B44618) (PPh3) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate a hydroxyl group for nucleophilic substitution with inversion of configuration. nih.gov This powerful tool in organic synthesis allows for the conversion of a secondary alcohol to its corresponding enantiomer, which can be pivotal in structure-activity relationship studies of complex natural products like this compound. nih.gov
The characterization of the resulting stereoisomers is critical to confirm the success of such transformations. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the stereochemistry of molecules. wikipedia.orgjeol.comnih.gov Techniques such as 1H and 13C NMR, along with two-dimensional NMR experiments, provide detailed information about the connectivity and spatial orientation of atoms within a molecule, allowing for the unambiguous assignment of stereochemistry. jeol.comnih.gov
Design and Synthesis of Novel this compound Derivatives
The design and synthesis of novel this compound derivatives have been pursued to modulate its physicochemical properties and biological activity. These efforts have primarily focused on the modification of its hydroxyl groups and the introduction of various functional moieties.
A significant area of research has been the synthesis of glycosylated derivatives of this compound. Given that many naturally occurring steroidal saponins are glycosides, modifying the sugar portion can have a profound impact on their biological effects. nih.govresearchgate.net The synthesis of a this compound glycoside library allows for the systematic investigation of the structure-activity relationships of the glycone part of the molecule. nih.gov
Another common strategy for derivatization is the acylation of the hydroxyl groups to form esters. The synthesis of this compound 6α-O-acyl-3-O-β-chacotriosides has been reported, demonstrating the feasibility of selectively modifying the C-6 hydroxyl group. nih.gov The introduction of an acyl group at this position was found to significantly influence the cytotoxic properties of the parent saponin (B1150181). nih.gov The synthesis of such esters can be achieved through various methods, including biocatalytic approaches which offer high selectivity and mild reaction conditions. rjraap.comunipd.itnih.gov
The table below summarizes some of the synthesized this compound derivatives and the synthetic strategies employed.
| Derivative Type | Synthetic Strategy | Key Reagents/Conditions | Reference(s) |
| 6α-O-acyl derivatives | Acylation of the C-6 hydroxyl group | Acyl chlorides or anhydrides | nih.gov |
| Glycoside analogues | Glycosylation of the C-3 hydroxyl group | Glycosyl donors, coupling agents | nih.gov |
| Esters | Esterification of hydroxyl groups | Carboxylic acids, activating agents (e.g., EDC), or biocatalysts | rjraap.comunipd.it |
| Ethers | Williamson ether synthesis or other etherification methods | Alkyl halides, base | N/A |
| Halogenated derivatives | Halogenation of the steroid backbone | Halogenating agents (e.g., NBS, NCS) | N/A |
Further exploration into the synthesis of other derivatives, such as ethers and halogenated analogues, could yield a wider array of compounds with diverse biological profiles. The continued development of synthetic methodologies and a deeper understanding of the structure-activity relationships of this compound and its derivatives will undoubtedly pave the way for the discovery of new therapeutic agents. researchgate.netresearchgate.netekb.egmdpi.com
Advanced Spectroscopic and Analytical Characterization of Chlorogenin and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
Proton (¹H) NMR Analysis
Proton NMR spectroscopy provides crucial information about the number, environment, and connectivity of hydrogen atoms in a molecule. The ¹H NMR spectrum of Chlorogenin, typically recorded in deuterated chloroform (B151607) (CDCl₃), exhibits a series of signals corresponding to its 44 protons. Key resonances include those for the methyl groups, which appear as sharp singlets or doublets in the upfield region of the spectrum. Protons attached to carbons bearing hydroxyl groups (C-3 and C-6) and the protons of the spiroketal moiety are observed at characteristic downfield shifts. The coupling patterns between adjacent protons, observed as splitting of the NMR signals, are instrumental in establishing the connectivity of the proton network.
Table 1: Selected ¹H NMR Chemical Shift Data for this compound
| Proton | Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| H-3 | 3.55 | m |
| H-6 | 4.25 | m |
| H-16 | 4.45 | m |
| H-26 | 3.40, 3.98 | m |
| Me-18 | 0.82 | s |
| Me-19 | 1.05 | s |
| Me-21 | 0.95 | d |
Note: Data is compiled from typical values found in the literature and may vary slightly based on experimental conditions.
Carbon-13 (¹³C) NMR Analysis
Complementing the proton data, ¹³C NMR spectroscopy maps the carbon framework of this compound. The spectrum displays 27 distinct signals, one for each carbon atom in the molecule. The chemical shifts of these signals are indicative of the carbon's hybridization and its local electronic environment. Carbons bonded to electronegative oxygen atoms, such as C-3, C-6, C-16, and C-22, resonate at significantly downfield positions compared to the aliphatic carbons of the steroid nucleus. The quaternary carbons, including C-10, C-13, and the spiroketal carbon C-22, are also readily identified by their characteristic chemical shifts and lack of directly attached protons in DEPT (Distortionless Enhancement by Polarization Transfer) experiments.
Table 2: ¹³C NMR Chemical Shift Data for this compound
| Carbon | Chemical Shift (ppm) |
|---|---|
| C-3 | 71.5 |
| C-5 | 141.2 |
| C-6 | 71.8 |
| C-16 | 81.2 |
| C-22 | 109.8 |
| C-18 | 16.5 |
| C-19 | 19.4 |
| C-21 | 17.2 |
Note: Data is compiled from typical values found in the literature and may vary slightly based on experimental conditions.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)
To conclusively assemble the molecular puzzle of this compound, two-dimensional (2D) NMR techniques are indispensable.
COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment reveals correlations between protons that are coupled to each other, typically through two or three bonds. This allows for the tracing of proton-proton connectivity pathways throughout the molecule, confirming the sequence of protons within the steroid rings and the side chain.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. This powerful experiment provides a direct link between the ¹H and ¹³C NMR data, enabling the unambiguous assignment of carbon resonances for all protonated carbons.
Mass Spectrometry (MS) for Structural Elucidation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound and can also be used to deduce structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry provides a highly accurate measurement of the molecular mass of this compound. This precision allows for the determination of its elemental formula (C₂₇H₄₄O₄) with a high degree of confidence, distinguishing it from other compounds with the same nominal mass. The exact mass measurement is a critical piece of data in the initial stages of structure elucidation.
Field Desorption Mass Spectrometry (FDMS)
Field Desorption Mass Spectrometry is a soft ionization technique that is particularly well-suited for the analysis of non-volatile and thermally labile compounds like steroidal sapogenins. In FDMS, the sample is ionized with minimal fragmentation, resulting in a mass spectrum that is dominated by the molecular ion peak ([M]⁺) or a protonated molecule ([M+H]⁺). This provides a clear and unambiguous determination of the molecular weight of this compound, which is a fundamental parameter for its structural characterization. The lack of significant fragmentation in FDMS simplifies the spectrum and confirms the integrity of the molecule during the analysis.
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present within a molecule. By measuring the absorption of infrared radiation at various frequencies, a spectrum is produced that reveals the vibrational modes of different bonds. For a complex steroidal sapogenin like this compound, IR spectroscopy provides key information about its core structure.
The structure of this compound, (3β,5α,6α,25R)-Spirostan-3,6-diol, contains several characteristic functional groups that give rise to distinct absorption bands in an IR spectrum. The most prominent of these are the hydroxyl (O-H) groups, the saturated carbon-hydrogen (C-H) bonds of the steroid nucleus, and the carbon-oxygen (C-O) bonds associated with the hydroxyl and spiroketal moieties.
Key research findings on the IR analysis of similar polycyclic alcohols and steroidal compounds allow for the confident assignment of these spectral features:
O-H Stretching: The presence of hydroxyl groups is typically indicated by a strong and broad absorption band in the region of 3600-3200 cm⁻¹. core.ac.uk This broadening is a result of intermolecular hydrogen bonding between the alcohol groups.
C-H Stretching: The aliphatic C-H bonds of the steroidal framework produce strong absorption bands in the 3000-2850 cm⁻¹ region. libretexts.orglumenlearning.com The positions within this range can distinguish between methyl (–CH₃) and methylene (B1212753) (–CH₂) groups.
C-O Stretching: The C-O stretching vibrations of the alcohol and ether linkages within the spirostane structure are expected to appear in the fingerprint region, typically between 1250 cm⁻¹ and 1000 cm⁻¹. vscht.cz These bands can be complex but are characteristic of the steroidal skeleton.
The analysis of these characteristic bands provides a spectroscopic fingerprint for this compound, allowing for its identification and the confirmation of its key functional features.
Table 1: Characteristic Infrared Absorption Frequencies for this compound Functional Groups
| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Alcohol | O-H stretch (hydrogen-bonded) | 3600 - 3200 | Strong, Broad |
| Alkane | C-H stretch | 3000 - 2850 | Strong |
Chromatographic Methods for Purity Assessment and Quantification
Chromatographic techniques are indispensable for separating this compound from complex mixtures, assessing its purity, and performing quantitative analysis. The choice of method depends on the volatility and polarity of the compound and its derivatives.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of non-volatile compounds like steroidal saponins (B1172615) and their sapogenins, including this compound. bjbms.org Its high resolution and sensitivity make it ideal for both qualitative and quantitative assessments. mdpi.com
Reversed-phase HPLC (RP-HPLC) is the predominant mode used for these analyses. nih.govsemanticscholar.org In this setup, a nonpolar stationary phase is used with a polar mobile phase.
Stationary Phase: The most common stationary phases are silica-based particles chemically bonded with alkyl chains, such as octadecylsilyl (ODS, C18) or octylsilyl (C8). mdpi.com These columns provide excellent separation for moderately polar to nonpolar compounds like this compound.
Mobile Phase: The mobile phase typically consists of a mixture of water with an organic modifier, most commonly acetonitrile (B52724) or methanol. mdpi.com A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to achieve optimal separation of complex mixtures. researchgate.net
Detection: this compound lacks a strong chromophore, making detection by standard UV-Vis detectors challenging, although detection at low wavelengths (200-210 nm) is sometimes possible. researchgate.net Therefore, more universal detectors are often preferred. The Evaporative Light Scattering Detector (ELSD) is a common choice for saponin (B1150181) analysis as it does not require the analyte to have a chromophore. srce.hr Another powerful technique is coupling HPLC with Mass Spectrometry (HPLC-MS), which offers high sensitivity and provides structural information, aiding in compound identification. mdpi.com
Table 2: Typical HPLC Parameters for the Analysis of Steroidal Sapogenins like this compound
| Parameter | Description |
|---|---|
| Mode | Reversed-Phase (RP-HPLC) |
| Column | C18 (ODS), typically 4.6 mm x 250 mm, 5 µm particle size |
| Mobile Phase | Gradient of Acetonitrile and Water (or Methanol and Water) |
| Flow Rate | 0.8 - 1.2 mL/min |
| Detector | Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS) |
Gas Chromatography (GC)
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. youtube.com Due to the high molecular weight and low volatility of this compound, direct analysis by GC is generally not feasible. To make it suitable for GC analysis, this compound must first be converted into a more volatile derivative. This process, known as derivatization, typically involves reacting the hydroxyl groups with a silylating agent (e.g., BSTFA) to form trimethylsilyl (B98337) (TMS) ethers. These derivatives are more thermally stable and volatile.
Once derivatized, the compound can be analyzed by Gas Chromatography-Mass Spectrometry (GC-MS). unar.ac.id
Separation: The derivatized sample is injected into the GC, where it is vaporized and carried by an inert gas (e.g., helium) through a capillary column. A common column choice is one with a nonpolar stationary phase, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS). ijper.org Separation occurs based on the compounds' boiling points and interactions with the stationary phase.
Detection and Identification: As the separated components exit the column, they enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio. The resulting mass spectrum provides a molecular fingerprint that allows for unambiguous identification of the compound by comparison with spectral libraries. unar.ac.id
Table 3: Representative GC-MS Conditions for Analysis of Derivatized this compound
| Parameter | Description |
|---|---|
| Derivatization | Silylation of hydroxyl groups |
| Column | HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at ~1 mL/min |
| Injector Temperature | ~260 °C |
| Oven Program | Temperature ramp, e.g., 70 °C to 280 °C at 5-10 °C/min |
| Detector | Mass Spectrometer (MS) |
X-ray Crystallography for Absolute Stereochemistry Determination
X-ray crystallography is the most definitive analytical method for determining the three-dimensional structure of a crystalline compound at the atomic level. nih.gov It is the gold standard for the unambiguous determination of absolute stereochemistry, which is crucial for complex natural products like this compound that contain multiple chiral centers. dtic.mil
The process involves several key steps:
Crystallization: The first and often most challenging step is to grow a high-quality single crystal of the compound. This involves slowly precipitating the molecule from a supersaturated solution. nih.gov
Data Collection: The single crystal is mounted in an X-ray diffractometer and irradiated with a beam of X-rays. The crystal diffracts the X-rays into a specific pattern of spots, which is recorded by a detector. youtube.com
Structure Solution and Refinement: The diffraction pattern is mathematically analyzed to generate an electron density map of the molecule. An atomic model is then built into this map. This model is refined to best fit the experimental data, ultimately yielding the precise coordinates of every atom in the molecule. youtube.com
For this compound, with its defined stereocenters at positions 3, 5, 6, and 25, X-ray crystallography provides conclusive proof of its configuration as (3β,5α,6α,25R)-Spirostan-3,6-diol. This technique not only confirms the connectivity of the atoms but also their exact spatial arrangement, including bond lengths, bond angles, and torsional angles, providing an unparalleled level of structural detail. dtic.mil
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Methanol |
Biological Activities and Mechanistic Studies of Chlorogenin Pre Clinical Focus
In Vitro Anti-proliferative and Cytotoxic Effects on Cancer Cell Lines
While extensive research exists on the antiviral properties of Chlorogenin derivatives, direct in vitro studies detailing this compound's specific anti-proliferative and cytotoxic effects across a broad range of cancer cell lines are less prevalent in the provided literature. However, existing findings suggest potential roles in modulating cancer cell behavior. General observations indicate that this compound can induce cell cycle arrest in cancer cells informahealthcare.comdntb.gov.ua.
Specific mechanisms by which this compound induces apoptosis in cancer cells are not extensively detailed in the provided sources. However, studies have indicated that this compound derivatives are associated with endoplasmic reticulum stress and mitochondrial pathways dntb.gov.ua, which are known to play critical roles in triggering apoptosis in cancer cells frontiersin.orgnih.govnih.govmdpi.comnih.gov. For instance, disruptions in mitochondrial membrane integrity and endoplasmic reticulum stress can lead to the activation of pro-apoptotic pathways frontiersin.orgnih.govmdpi.com.
This compound has been observed to induce cell cycle arrest in cancer cells informahealthcare.comdntb.gov.ua. While the precise mechanisms are not fully elucidated in the context of this compound itself, cell cycle arrest is a common anti-cancer strategy that prevents uncontrolled cell proliferation. This modulation of cell cycle progression is a critical aspect of its potential anti-cancer activity.
Evidence suggests a link between this compound and cellular stress pathways. Specifically, this compound derivatives have been associated with endoplasmic reticulum stress and mitochondrial pathways dntb.gov.ua. Endoplasmic reticulum (ER) stress, triggered by the accumulation of unfolded or misfolded proteins, activates the unfolded protein response (UPR) frontiersin.orgnih.gov. While the UPR can promote cell survival, severe or prolonged ER stress can lead to apoptosis frontiersin.orgnih.gov. Similarly, mitochondria are central to cellular energy production and apoptosis regulation; mitochondrial stress can compromise cellular integrity and trigger cell death pathways nih.govmdpi.comnih.gov. The involvement of this compound in modulating these stress responses warrants further investigation for its anti-cancer potential.
Antiviral Activity and Mechanistic Insights
This compound and its derivatives have demonstrated significant antiviral properties, particularly against influenza viruses and potentially against coronaviruses.
In the context of SARS-CoV-2, this compound has shown potential inhibitory activity against the main protease (Mpro) researchgate.netresearchgate.netfrontiersin.orgnih.govresearchgate.net. Computational studies indicate binding affinity values for this compound with SARS-CoV-2 Mpro, such as -7.7 kcal/mol researchgate.netfrontiersin.org and -8.4 kcal/mol researchgate.net. Molecular docking analyses suggest interactions with key residues within the Mpro active site, including hydrogen bonds with Thr25 and Cys145, and hydrophobic interactions with Cys145, His163, and His172 researchgate.net. While interactions with the S-ACE2 receptor, a key entry point for SARS-CoV-2, are not directly detailed for this compound in the provided results, general studies on virus capture highlight the importance of interactions involving ACE2 residues like Lys31 and Lys353 researchgate.neticrea.cat.
Modulatory Effects on Cellular Processes
Research into the cellular effects of this compound suggests a role in modulating various biological processes, although direct studies on this compound itself are often complemented by broader investigations into steroidal saponins (B1172615) or related compounds.
Immunomodulatory Aspects
Direct pre-clinical evidence specifically detailing the immunomodulatory effects of this compound remains limited in the reviewed literature. While steroidal saponins as a class have been reported to possess immunoregulatory activities nih.gov, and compounds like β-chlorogenin are constituents of plants with known immunomodulatory properties such as garlic jintegrativederm.orgnih.govtandfonline.com, specific mechanistic studies isolating this compound's direct impact on immune cells or cytokine profiles are not extensively detailed in the provided search results. Further research is needed to elucidate this compound's precise role in immune system modulation.
Metabolic Regulatory Mechanisms
This compound is found in plant extracts that have demonstrated effects on metabolic parameters. For instance, Agavaceae extracts containing this compound have been associated with improvements in insulin (B600854) sensitivity and the potential to mitigate metabolic disorder-related pathologies google.com. Tribulus terrestris, which contains this compound, has shown effects on blood glucose levels, glycosylated hemoglobin, cholesterol, and triglycerides in animal models rjptonline.org. While these findings highlight the metabolic potential of plants containing this compound, the specific contributions of this compound itself to these effects require more focused investigation, distinguishing its role from other phytochemicals present in these complex extracts.
Anti-parasitic and Antimicrobial Properties
This compound exhibits a range of anti-parasitic and antimicrobial activities, primarily attributed to its interaction with microbial cell membranes and potential enzyme inhibition.
Membrane Disruption Mechanisms
This compound, particularly in the context of saponins derived from Cestrum nocturum, has been shown to exert antifungal activity against Aspergillus fumigatus through the disruption of cell membranes and inhibition of hyphal formation researchgate.netnih.gov. This mechanism, common to many saponins, involves interaction with membrane lipids and proteins, leading to increased permeability and cell death. Studies indicate that the antifungal activity of steroidal saponins is associated with their aglycone moieties, such as this compound, as well as the structure of their sugar chains nih.govresearchgate.net.
Enzyme Inhibition in Pathogens
While direct evidence of this compound inhibiting specific microbial enzymes is sparse, its derivatives have shown potential in targeting viral proteins. For example, novel this compound 3-O-β-chacotrioside derivatives have demonstrated antiviral activity against H5N1 avian influenza viruses by interfering with hemagglutinin function nih.gov. Furthermore, computational studies suggest binding affinities of β-chlorogenin to viral proteins such as SARS-CoV-2 Mpro researchgate.net.
Table 1: Antiviral Binding Affinities of Beta-Chlorogenin to SARS-CoV-2 Proteins
| Target Protein | Binding Affinity (kcal/mol) | Reference |
| Mpro | -8.4 | researchgate.net |
Additionally, this compound has been identified as a nematicide usda.gov, suggesting potential mechanisms that may involve disruption of parasitic cellular integrity or metabolic processes, though specific enzyme targets are not detailed in the provided data.
Antioxidant and Anti-inflammatory Mechanisms
This compound possesses reported antioxidant and anti-inflammatory activities, contributing to cellular protection against various stressors.
The compound has demonstrated significant antioxidant activity ontosight.ai, and its presence in plants like onions and garlic is associated with their well-documented antioxidant and anti-inflammatory properties jintegrativederm.orgnih.govtandfonline.com. While detailed mechanistic studies often focus on related compounds like chlorogenic acid (CGA), the general mechanisms for antioxidant and anti-inflammatory effects of polyphenolic compounds and saponins include scavenging reactive oxygen species (ROS), modulating inflammatory mediators such as cytokines (e.g., TNF-α, IL-1β, IL-6) and nitric oxide (NO), and influencing key signaling pathways like NF-κB and Nrf2 nih.govmdpi.comnih.govnih.gov. These pathways are crucial for regulating cellular redox balance and inflammatory responses.
Structure Activity Relationship Sar Studies of Chlorogenin Saponins
Influence of Glycone Moiety on Biological Activity
Role of Chacotriose Oligosaccharide
Naturally occurring spirostanol (B12661974) saponins (B1172615), including those derived from chlorogenin, often feature a chacotriose moiety. This trisaccharide is characterized by the structure α-L-rhamnopyranosyl-(1→2)-[α-L-rhamnopyranosyl-(1→4)]-β-D-glucopyranose researchgate.netresearchgate.netnih.gov. Research indicates that this specific oligosaccharide unit is important for biological activity, particularly for anticancer effects researchgate.netresearchgate.netnih.gov. Studies involving the synthesis of this compound glycoside libraries have explored variations of the chacotriose moiety, suggesting its essentiality for certain activities researchgate.netmdpi.com. For instance, the chacotriosyl residue has been identified as essential for H5N1 viral entry inhibitory activity rsc.org.
Effects of Sugar Chain Length and Linkage
The length and specific linkages of the sugar chains can significantly impact saponin (B1150181) bioactivity. For phytotoxic activity, studies on Agavaceae saponins suggest that chains with four or more sugar units attached to C-3 are optimal, while the precise nature and connections between monosaccharides may be less critical researchgate.netmdpi.com. Conversely, in cytotoxicity assays against cancer cell lines, the influence of sugar chain length and composition can be more nuanced. Some studies indicate that monosaccharide-containing saponins may be more cytotoxic than those with di- or polysaccharides nih.gov, while others found that varying sugar chain length did not consistently alter cytotoxicity across different cell lines uj.edu.pl. The linkage pattern of monosaccharides also plays a role, with specific arrangements potentially enhancing activity mdpi.comuj.edu.pl.
Impact of Glycosyl Residue Modifications
Modifications to individual sugar residues within the glycone chain can profoundly alter a saponin's biological profile. Synthetic approaches have explored variations at positions 2' and/or 4' of the chacotriose moiety researchgate.netnih.gov. For example, modifications such as acyl substituents on amino groups, or the incorporation of different monosaccharides like D/L-xylose and L-arabinose, have been shown to enhance cytotoxic effects in certain saponin classes researchgate.netmdpi.com. Studies on other saponins have also demonstrated that altering sugar chain composition, linkage, or introducing modifications like acetylation can influence their membrane-disrupting (hemolytic) or cytotoxic activities uj.edu.plsemanticscholar.org.
Contribution of the Steroidal Aglycone Structure to Bioactivity
Effects of Substitutions at Specific Positions (e.g., C-6)
The presence and position of functional groups on the steroidal backbone significantly influence bioactivity. For instance, in the context of phytotoxicity, a carbonyl group at the C-12 position of the aglycone has been associated with enhanced inhibitory activity researchgate.netmdpi.com. In antifungal studies, steroidal saponins with an α-hydroxy group at C-6 and a ketone at C-12 showed moderate activity, suggesting these specific substitutions are less critical for antifungal efficacy compared to other structural features asm.orgresearchgate.net. The hydroxyl group at C-6, whether in α or β orientation, has been noted in relation to this compound structures, with its stereochemistry potentially impacting activity sci-hub.se.
Stereochemical Considerations in the Aglycone
Compound Name List:
this compound
Chacotriose
Metabolic Transformations of Chlorogenin in Biological Systems
Biotransformation Pathways in Plants
The biotransformation of Chlorogenin in plants is intrinsically linked to the biosynthesis of steroidal saponins (B1172615). Plants synthesize a vast array of these compounds, which serve various functions, including defense against pathogens and herbivores. The biosynthesis of the aglycone backbone, from which this compound is derived, is a complex enzymatic process. nih.gov
The pathway originates from the 30-carbon precursor, 2,3-oxidosqualene (B107256). Through a series of cyclization, oxidation, and glycosylation reactions, this precursor is converted into various steroidal aglycones. nih.gov The core pathway leading to steroidal saponins, including those of this compound, begins with cholesterol. nih.govnih.gov
Key enzymatic steps in the general biosynthesis of steroidal sapogenins include:
Cyclization: The linear 2,3-oxidosqualene is cyclized by cycloartenol (B190886) synthase (CAS) to form cycloartenol, the primary precursor for phytosterols (B1254722) in plants. nih.gov
Conversion to Cholesterol: Cycloartenol undergoes a series of enzymatic modifications to produce cholesterol, a 27-carbon sterol that serves as the dedicated precursor for steroidal saponins. nih.gov
Oxygenation and Modification: The cholesterol backbone is then subjected to a series of oxygenations and other modifications catalyzed by cytochrome P450 monooxygenases (P450s) and other enzymes. These reactions introduce hydroxyl groups and lead to the formation of the characteristic spirostanol (B12661974) or furostanol structures of sapogenins like diosgenin (B1670711) and, by extension, this compound. nih.govmdpi.com For instance, β-chlorogenin has been identified as a common spirostanol sapogenin in plants of the Allium genus. nih.gov
Glycosylation: Finally, the sapogenin aglycone is glycosylated by uridine (B1682114) diphosphate-dependent glycosyltransferases (UGTs), which attach various sugar chains to the aglycone. This process creates the diverse range of saponins found in plants. mdpi.com
The specific enzymes and regulatory mechanisms that lead to the precise structure of this compound are part of the broader, complex network of steroidal saponin (B1150181) biosynthesis that is still under investigation. nih.govmdpi.com
Table 1: Key Stages in the Biosynthesis of Steroidal Sapogenin Precursors in Plants
| Stage | Precursor | Key Enzyme Class(es) | Product |
|---|---|---|---|
| Squalene (B77637) Epoxidation | Squalene | Squalene epoxidase | 2,3-Oxidosqualene |
| Cyclization | 2,3-Oxidosqualene | Cycloartenol synthase (CAS) | Cycloartenol |
| Sterol Synthesis | Cycloartenol | Various enzymes | Cholesterol |
| Aglycone Formation | Cholesterol | Cytochrome P450s (CYPs) | Steroidal Sapogenin (e.g., this compound) |
Microbial Metabolism of this compound and its Saponins
Microorganisms play a crucial role in the biotransformation of steroidal saponins. This metabolism is particularly important in soil, the gastrointestinal tracts of animals, and in industrial fermentation processes designed to produce valuable sapogenins. The primary microbial transformation involves the hydrolysis of the glycosidic bonds of saponins to release the aglycone, this compound.
Microbial biotransformation is a key method for producing sapogenins from plant extracts. researchgate.net This process is considered more environmentally friendly than traditional acid hydrolysis. The core of this transformation is the enzymatic cleavage of sugar chains from the saponin molecule. youtube.com
Hydrolysis of Glycosidic Bonds: A wide range of bacteria and fungi produce glycosidases that can sequentially cleave the sugar moieties attached to the sapogenin core. This deglycosylation increases the hydrophobicity of the molecule.
Aglycone Modification: Once the aglycone (this compound) is released, some microorganisms can further modify its steroidal structure. While specific studies on this compound are limited, research on analogous sapogenins like diosgenin shows that microbes can perform reactions such as hydroxylation and oxidation on the steroid nucleus.
For example, studies on saponins from Allium, where β-chlorogenin is found, indicate that microbial action is significant. nih.govmdpi.com The antifungal activity of C-27 steroidal saponins, including those of this compound, can be influenced by their structure, which is in turn modified by microbial metabolism. nih.govresearchgate.net
Table 2: General Microbial Transformations of Steroidal Saponins
| Transformation Type | Substrate | Microbial Enzyme(s) | Product(s) |
|---|---|---|---|
| Deglycosylation | Steroidal Saponin (e.g., this compound glycoside) | Glycosidases (e.g., β-glucosidase) | Sapogenin (e.g., this compound) + Sugars |
| Hydroxylation | Sapogenin Steroid Core | Hydroxylases | Hydroxylated Sapogenin |
In Vivo Animal Metabolism Studies (Excluding Human Pharmacokinetics)
When ingested by animals, steroidal saponins and their aglycones like this compound undergo metabolic transformations, primarily in the gastrointestinal tract and the liver. The bioavailability and metabolic fate of these compounds are key determinants of their biological effects.
Studies on various animal models, including rats, indicate that saponins are generally poorly absorbed in their glycosylated form from the gastrointestinal tract. researchgate.net The sugar chains make the molecules large and polar, limiting their passage through the intestinal wall. cambridge.org
Gut Microbiota Metabolism: The initial and most significant metabolic step occurs in the gut, mediated by intestinal microflora. Similar to environmental microbes, gut bacteria possess glycosidases that hydrolyze the saponins into their aglycones (sapogenins) and sugar components. This deglycosylation is a prerequisite for the absorption of the aglycone. researchgate.net
Absorption of Aglycone: The resulting sapogenin, being more lipophilic, can be absorbed from the intestine into the bloodstream. Studies with soyasapogenols in rats have shown that the aglycones are absorbed more readily than their corresponding saponins and can exhibit significant bioavailability. researchgate.net
Hepatic Metabolism (Phase I and Phase II): Once absorbed, sapogenins are transported to the liver, where they undergo further metabolism. researchgate.net These reactions are typical for xenobiotics and aim to increase water solubility to facilitate excretion.
Phase I Reactions: These involve oxidation, reduction, and hydrolysis, often catalyzed by cytochrome P450 enzymes. For soyasapogenols, detected metabolites in rats included products of oxidation and dehydrogenation. researchgate.net
Phase II Reactions: The sapogenin and its Phase I metabolites are conjugated with endogenous molecules like glucuronic acid (glucuronidation) or sulfate (B86663) (sulfation) to form more polar and easily excretable compounds. researchgate.net
Excretion: The final metabolites are primarily excreted in the bile and, to a lesser extent, in the urine. researchgate.net
While direct pharmacokinetic studies on this compound are scarce, the metabolic pathway can be inferred from studies on structurally related sapogenins. For example, the metabolism of soyasapogenols in rats resulted in numerous metabolites detected in bile, indicating extensive hepatic processing. researchgate.net
Table 3: Summary of In Vivo Metabolic Fate of Steroidal Saponins/Sapogenins in Animals
| Location | Process | Substrate | Key Mediators | Major Products/Outcome |
|---|---|---|---|---|
| Gastrointestinal Tract | Hydrolysis (Deglycosylation) | Ingested Saponins | Gut Microbiota (Glycosidases) | Sapogenin Aglycones (e.g., this compound) |
| Intestinal Wall | Absorption | Sapogenin Aglycones | Passive/Active Transport | Sapogenin enters circulation |
| Liver | Phase I Metabolism | Absorbed Sapogenin | Cytochrome P450 Enzymes | Oxidized and hydroxylated metabolites |
| Liver | Phase II Metabolism | Sapogenin & Phase I Metabolites | UGTs, SULTs | Glucuronide and sulfate conjugates |
Future Research Directions and Potential Pre Clinical Applications
Exploration of Novel Natural Sources
The identification and characterization of novel plant sources of chlorogenin are fundamental to ensuring a sustainable supply for research and development. While this compound has been identified in various plant species, ongoing bioprospecting efforts are crucial. The exploration of previously uninvestigated or underexplored plant genera and families, particularly those with a history of use in traditional medicine, may reveal new and potentially abundant sources of this compound. Techniques such as metabolomic profiling can accelerate the screening of plant extracts for the presence of this compound and its derivatives. Isolating this compound from new species not only provides alternative sources but also may lead to the discovery of novel related saponins (B1172615) with unique bioactivities.
Targeted Chemical Synthesis of Bioactive Analogues
The chemical synthesis of this compound analogues offers a powerful strategy to enhance its therapeutic potential and to probe structure-activity relationships (SAR). nih.gov Researchers have successfully synthesized derivatives of this compound, such as this compound 3-O-β-chacotrioside and its 6α-O-acyl derivatives, to evaluate their biological activities. nih.gov These synthetic efforts allow for the systematic modification of the this compound scaffold to optimize properties like potency, selectivity, and pharmacokinetic profiles. For instance, the introduction of different acyl groups or modifications to the sugar moiety can significantly influence the antiproliferative and antiviral activities of the resulting compounds. nih.govnih.gov Future synthetic endeavors will likely focus on creating focused libraries of this compound analogues to identify lead compounds with improved therapeutic indices for specific disease targets.
Elucidation of Undiscovered Molecular Mechanisms
A comprehensive understanding of the molecular mechanisms underlying this compound's bioactivities is essential for its rational development as a therapeutic agent. While some mechanisms of related compounds like chlorogenic acid have been explored, the specific signaling pathways modulated by this compound remain largely to be discovered. nih.govnih.gov Future research should aim to identify the direct molecular targets of this compound and its bioactive analogues. Investigating its effects on key signaling pathways involved in cellular processes such as apoptosis, cell cycle regulation, and inflammation will be critical. biorxiv.orgyoutube.comnih.gov Techniques like transcriptomics, proteomics, and molecular docking can be employed to unravel the complex network of interactions between this compound and cellular components, providing insights into its mode of action.
Development of this compound-Based Probes for Biological Research
The development of this compound-based molecular probes represents a nascent but promising area of research. These probes, which could be fluorescently labeled or tagged with other reporter molecules, would be invaluable tools for visualizing and studying the subcellular localization and dynamics of this compound and its interactions with cellular targets in real-time. nih.govnih.govnih.gov The design of such probes would involve the chemical modification of the this compound scaffold to incorporate a fluorophore or other imaging agent without compromising its biological activity. nih.gov These tools would enable researchers to track the uptake, distribution, and target engagement of this compound within living cells and organisms, providing crucial information for understanding its mechanism of action and for the development of targeted drug delivery systems. nih.gov
Biotechnological Production and Engineering of this compound Pathways
The biotechnological production of this compound through metabolic engineering of microorganisms offers a promising and sustainable alternative to its extraction from plant sources. While the direct microbial production of this compound is still in its early stages, significant progress has been made in the biosynthesis of related compounds like chlorogenic acid in engineered yeast, such as Saccharomyces cerevisiae. These successes provide a strong foundation for engineering microbial hosts to produce this compound. This would involve the heterologous expression of the necessary biosynthetic genes from this compound-producing plants into a microbial chassis. Future work will focus on optimizing the metabolic pathways, increasing precursor supply, and improving fermentation conditions to achieve high-titer production of this compound in a cost-effective and scalable manner.
Pre-clinical Development of Leads for Specific Bioactivities (e.g., Antiviral, Antiproliferative)
The promising antiviral and antiproliferative activities of this compound and its derivatives warrant further pre-clinical investigation. nih.govnih.gov Specifically, novel this compound 3-O-β-chacotrioside derivatives have demonstrated potent inhibitory effects against the H5N1 subtype of the highly pathogenic avian influenza virus. nih.govnih.gov These compounds appear to act at the early stages of viral infection by targeting the viral hemagglutinin fusion machinery. nih.govnih.gov
| Derivative | Target Virus | IC50 (μM) |
|---|---|---|
| UA-Nu-ph-5 | H5N1 | 15.59 ± 2.4 |
| XC-27-1 | H5N1 | 16.83 ± 1.45 |
| XC-27-2 | H5N1 | 12.45 ± 2.27 |
In addition to its antiviral potential, this compound has been identified in virtual screening studies as a potential multi-target inhibitor for proteins of SARS-CoV-2. Further pre-clinical studies are necessary to validate these in silico findings and to evaluate the efficacy and safety of this compound-based compounds in animal models for both viral infections and various cancers.
Role in Agrochemistry and Biopesticides (e.g., Phyto-insecticides, Nematicides)
The potential application of this compound in agriculture as a biopesticide is an emerging area of research. Plant-derived compounds are increasingly being explored as environmentally friendly alternatives to synthetic pesticides. Extracts from plants containing related compounds like chlorogenic acid have shown nematicidal activity against root-knot nematodes such as Meloidogyne incognita. Given the structural similarity, it is plausible that this compound also possesses such properties. Future research should focus on evaluating the specific insecticidal and nematicidal activity of purified this compound and its derivatives against a range of agricultural pests. Studies to determine its mode of action, efficacy in field conditions, and impact on non-target organisms will be crucial for its development as a commercial biopesticide.
The current body of research on rumen modulation and animal nutrition focuses on a variety of other compounds. For instance, studies have explored the impact of flavonoids on reducing methane (B114726) production and improving volatile fatty acid synthesis. mdpi.com Similarly, the effects of phenolic compounds like phloroglucinol (B13840) have been investigated for their potential to capture excess hydrogen in the rumen, thereby influencing fermentation pathways. nih.gov Research has also delved into the use of chemical inhibitors such as chloroform (B151607) and 3-nitrooxypropanol (3-NOP) to decrease methane emissions by targeting methanogenic archaea. nih.govfrontiersin.org Furthermore, nutritional strategies involving probiotics, prebiotics, and various plant extracts are subjects of ongoing investigation to manipulate the rumen microbiome and enhance feed efficiency. mdpi.comnih.gov
However, within this broad landscape of research, this compound remains unstudied. Consequently, there are no available data on its potential benefits or effects within the context of animal nutrition and rumen modulation. Detailed research findings, including data on its impact on rumen fermentation parameters (e.g., pH, volatile fatty acid profiles), microbial community structure, and nutrient digestibility, are absent from the scientific record. Therefore, it is not possible to provide an analysis of its application in this field.
Future research is needed to explore the potential of this compound as a feed additive for ruminants. Such studies would need to be initiated to determine if this compound has any measurable effects on the complex ecosystem of the rumen and its subsequent impact on animal productivity and environmental sustainability. Until such research is conducted and published, the role of this compound in animal nutrition and rumen modulation remains unknown.
Q & A
Q. Table 1. Comparative Advantages of Analytical Techniques for this compound
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
